![molecular formula C9H8Br2 B1278799 2-Bromo-3-(4-bromophenyl)-1-propene CAS No. 91391-61-6](/img/structure/B1278799.png)
2-Bromo-3-(4-bromophenyl)-1-propene
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Overview
Description
The compound "2-Bromo-3-(4-bromophenyl)-1-propene" is a brominated propene derivative with a phenyl group attached to the second carbon atom. It is related to various research compounds that have been synthesized and analyzed for their molecular structures, reactivity, and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related brominated propene derivatives often involves halogenation reactions and the use of organometallic reagents. For instance, the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes from dibromophosphaethene involves the reaction with t-butyllithium and chlorotrimethylsilane, leading to the formation of phosphaallenes through the elimination of lithium trimethylsiloxide or hexamethyldisiloxane . Similarly, 3-bromo-2-trimethylsilyl-1-propene reacts with various electrophiles in the presence of zinc to yield functionalized vinylsilanes, which can be further transformed into substituted furans .
Molecular Structure Analysis
The molecular structure of brominated propenes can be complex, with the presence of multiple conformers. For example, 2-bromo-3-chloro-1-propene exhibits a mixture of anti or gauche conformers in the gas phase, with the anti conformer being more stable. The molecular geometry has been determined by electron diffraction, revealing specific bond lengths and angles . The crystal structure of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, has been determined by X-ray diffraction, providing insights into the localization of π-character and the geometry of the molecule .
Chemical Reactions Analysis
Brominated propenes can undergo various chemical reactions, including isomerization and cycloaddition. For instance, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one undergoes partial isomerization in solution, as evidenced by NMR data . The reactivity of such compounds with acetylenic dipolarophiles has been studied, although no evidence of 1,3-dipolar cycloaddition reactions was found for certain derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propenes are influenced by their molecular structure. The dihedral angles between the planes of the benzene rings and the propenone group affect the overall shape and reactivity of the molecule. For example, in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the methoxy- and bromo-substituted benzene rings is 24.6° . Intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π interactions, contribute to the stability of the crystal packing in these compounds . The presence of disordered structures, as seen in 2,3-dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, can also influence the physical properties .
Scientific Research Applications
Structural Analysis
- Chalcone Structures and Interactions : Compounds similar to 2-Bromo-3-(4-bromophenyl)-1-propene, such as various chalcones, have been studied for their structural properties. Chalcones with bromophenyl groups show specific dihedral angles and intermolecular interactions, contributing to their stability and reactivity in various chemical environments (Jasinski et al., 2010).
Reactivity and Synthesis
Multi-Coupling Reagent : 2-Bromo-3-(4-bromophenyl)-1-propene and its derivatives are explored as multi-coupling reagents. They demonstrate the ability to react with various electrophiles and nucleophiles, making them versatile for synthesizing functionalized compounds, such as sulfones and enones (Auvray et al., 1985).
Synthesis of Vinylsilanes and Furan Derivatives : Studies have shown that 2-Bromo-3-(4-bromophenyl)-1-propene analogs can react with electrophiles to form functionalized vinylsilanes, which are useful in synthesizing furan derivatives. This showcases their utility in organic synthesis (Knockel & Normant, 1984).
Chemical Properties and Interactions
Intermolecular Interactions and Crystal Packing : Compounds related to 2-Bromo-3-(4-bromophenyl)-1-propene have been analyzed for their intermolecular interactions, such as hydrogen bonding and π–π stacking. These interactions are crucial for understanding their behavior in crystal packing and potential applications in material science (Jasinski et al., 2010).
Dihedral Angle and Molecular Geometry : The dihedral angles and molecular geometry of such compounds are significant for understanding their electronic properties and potential applications in electronic materials (Hameed, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .
Mode of Action
In the context of suzuki–miyaura cross-coupling, brominated compounds typically undergo a process where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that brominated compounds can participate in various chemical reactions, including the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
As a brominated compound used in organic synthesis, its primary effect would likely be the formation of new carbon–carbon bonds via reactions like the suzuki–miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(4-bromophenyl)-1-propene can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a catalyst. In the context of Suzuki–Miyaura cross-coupling, a palladium catalyst is typically used .
properties
IUPAC Name |
1-bromo-4-(2-bromoprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEDCYZVUQXGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451849 |
Source
|
Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-bromophenyl)-1-propene | |
CAS RN |
91391-61-6 |
Source
|
Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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